4-amino-N-(sec-butyl)benzenesulfonamide
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Overview
Description
4-amino-N-(sec-butyl)benzenesulfonamide is an organic compound with the molecular formula C10H16N2O2S. It is a derivative of benzenesulfonamide, characterized by the presence of an amino group and a sec-butyl group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(sec-butyl)benzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonamide with sec-butylamine under specific conditions. The nitro group is reduced to an amino group, resulting in the formation of the desired compound. The reaction conditions often include the use of a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reduction processes using continuous flow reactors. These reactors allow for efficient mixing and reaction control, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(sec-butyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form secondary amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-amino-N-(sec-butyl)benzenesulfonamide is utilized in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-N-(sec-butyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. It can inhibit enzyme activity by binding to the active site, preventing substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-(3-methoxypropyl)benzenesulfonamide
- 4-amino-N-(sec-butyl)benzenesulfonamide
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
Properties
IUPAC Name |
4-amino-N-butan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-3-8(2)12-15(13,14)10-6-4-9(11)5-7-10/h4-8,12H,3,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZQWYQBRRHREA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405778 |
Source
|
Record name | 4-amino-N-(sec-butyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00405778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59724-58-2 |
Source
|
Record name | 4-amino-N-(sec-butyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00405778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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